molecular formula C13H10ClN3O B11792091 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline

4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline

Katalognummer: B11792091
Molekulargewicht: 259.69 g/mol
InChI-Schlüssel: OAROSPRYTAJVJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned steps, with optimization for yield and purity. The process may involve the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Analyse Chemischer Reaktionen

Types of Reactions

4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although not yet approved for medical use.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its chloro-substituted oxazolo[5,4-b]pyridine ring and benzene ring attachment make it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C13H10ClN3O

Molekulargewicht

259.69 g/mol

IUPAC-Name

4-[(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)methyl]aniline

InChI

InChI=1S/C13H10ClN3O/c14-9-6-11-13(16-7-9)18-12(17-11)5-8-1-3-10(15)4-2-8/h1-4,6-7H,5,15H2

InChI-Schlüssel

OAROSPRYTAJVJQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CC2=NC3=C(O2)N=CC(=C3)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.